molecular formula C12H18N2O7 B1666983 Bicyclomycin CAS No. 38129-37-2

Bicyclomycin

Cat. No.: B1666983
CAS No.: 38129-37-2
M. Wt: 302.28 g/mol
InChI Key: WOUDXEYYJPOSNE-DSRXWYFFSA-N
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Preparation Methods

Chemical Reactions Analysis

Bicozamycin undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Bicozamycin is unique in its selective inhibition of the Rho protein. Similar compounds include other 2,5-diketopiperazines, which also exhibit antibiotic activity. bicozamycin’s specific mechanism of action and its effectiveness against a broad spectrum of Gram-negative bacteria make it distinct .

Similar compounds include:

Bicozamycin’s unique ability to inhibit the Rho protein sets it apart from these similar compounds .

Properties

CAS No.

38129-37-2

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

(6S)-6-hydroxy-5-methylidene-1-[(1R)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione

InChI

InChI=1S/C12H18N2O7/c1-6-3-4-21-12(7(16)10(2,19)5-15)9(18)13-11(6,20)8(17)14-12/h7,15-16,19-20H,1,3-5H2,2H3,(H,13,18)(H,14,17)/t7-,10?,11+,12?/m1/s1

InChI Key

WOUDXEYYJPOSNE-DSRXWYFFSA-N

Isomeric SMILES

CC(CO)([C@H](C12C(=O)N[C@](C(=C)CCO1)(C(=O)N2)O)O)O

SMILES

CC(CO)(C(C12C(=O)NC(C(=C)CCO1)(C(=O)N2)O)O)O

Canonical SMILES

CC(CO)(C(C12C(=O)NC(C(=C)CCO1)(C(=O)N2)O)O)O

Appearance

Solid powder

melting_point

188.0 °C

38129-37-2

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

icozamycin
bicyclomycin
CGP 3543E
CGP 354E
FR 1881

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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